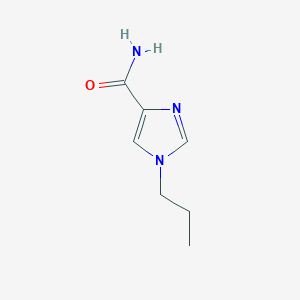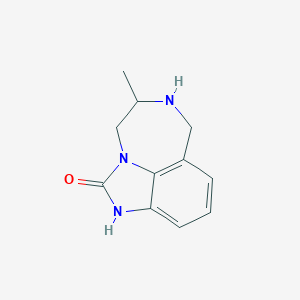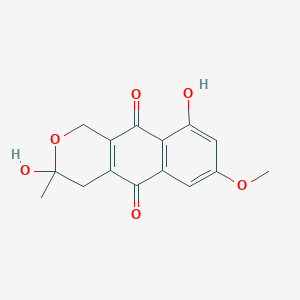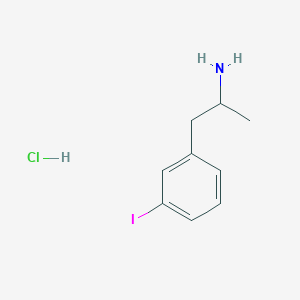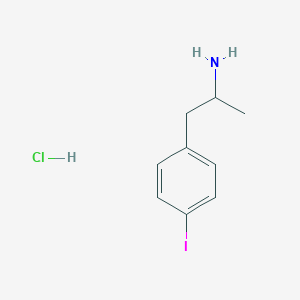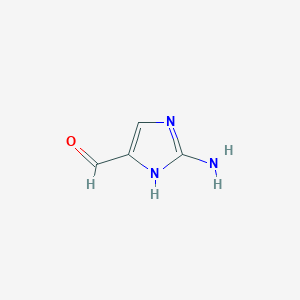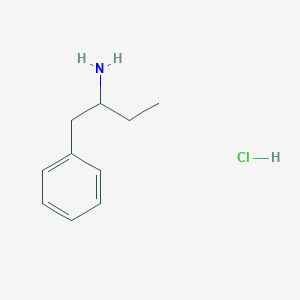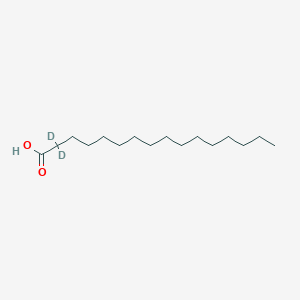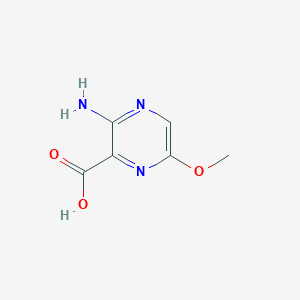![molecular formula C21H28F4O B164183 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene CAS No. 139395-96-3](/img/structure/B164183.png)
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene, also known as LY404039, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction.
Wirkmechanismus
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene acts as a selective antagonist of mGluR2, a G protein-coupled receptor that modulates glutamate neurotransmission in the brain. By blocking the activity of mGluR2, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene reduces the release of glutamate, which is thought to contribute to the pathophysiology of various neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to have a range of biochemical and physiological effects in animal models and human studies. These include modulation of neurotransmitter release, changes in neural activity and connectivity, and alterations in gene expression and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has several advantages for lab experiments, including its high selectivity for mGluR2, its well-established synthesis method, and its ability to modulate glutamate neurotransmission. However, like any experimental tool, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene also has limitations, including potential off-target effects, species differences in receptor expression and pharmacology, and the need for careful dosing and administration protocols.
Zukünftige Richtungen
There are several promising future directions for research on 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, elucidation of its mechanisms of action at the molecular and cellular levels, and development of more selective and potent mGluR2 antagonists for use in preclinical and clinical studies. Additionally, the potential role of mGluR2 in other physiological and pathological processes, such as inflammation and cancer, may also be worth exploring.
Synthesemethoden
The synthesis of 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene involves several steps, starting with the reaction of 4-fluoro-1-(trifluoromethoxy)benzene with 4-bromo-1-cyclohexene to form 4-(4-bromo-1-cyclohexenyl)-1-fluoro-2-(trifluoromethoxy)benzene. This intermediate is then reacted with 4-ethylcyclohexylmagnesium bromide to yield 4-(4-(4-ethylcyclohexyl)cyclohexyl)-2-fluoro-1-(trifluoromethoxy)benzene, which is subsequently purified and characterized.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. In humans, 4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene has been tested as a potential treatment for schizophrenia, with promising results in reducing positive symptoms and improving cognitive function.
Eigenschaften
CAS-Nummer |
139395-96-3 |
|---|---|
Produktname |
4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
Molekularformel |
C21H28F4O |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C21H28F4O/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-20(19(22)13-18)26-21(23,24)25/h11-17H,2-10H2,1H3 |
InChI-Schlüssel |
FTPVGOBGOGGSPI-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
Synonyme |
2-Fluoro-4-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]-1-(trifluoromethoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



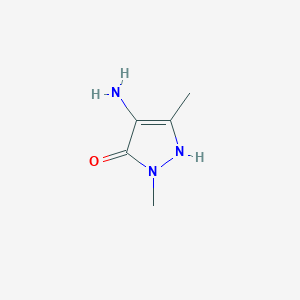
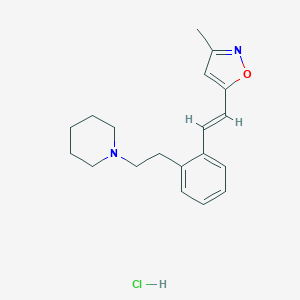
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
